Melanostatin DM

CAS No.:

Cat. No.: VC18294926

Molecular Formula: C41H58N14O6

Molecular Weight: 843.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H58N14O6 |

|---|---|

| Molecular Weight | 843.0 g/mol |

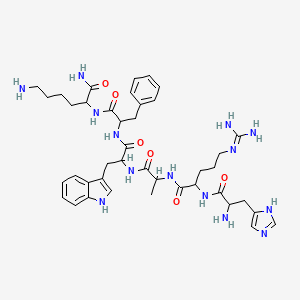

| IUPAC Name | 6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

| Standard InChI | InChI=1S/C41H58N14O6/c1-24(51-38(59)32(15-9-17-48-41(45)46)53-37(58)29(43)20-27-22-47-23-50-27)36(57)54-34(19-26-21-49-30-13-6-5-12-28(26)30)40(61)55-33(18-25-10-3-2-4-11-25)39(60)52-31(35(44)56)14-7-8-16-42/h2-6,10-13,21-24,29,31-34,49H,7-9,14-20,42-43H2,1H3,(H2,44,56)(H,47,50)(H,51,59)(H,52,60)(H,53,58)(H,54,57)(H,55,61)(H4,45,46,48) |

| Standard InChI Key | CGVQCSBCAOKPQQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N |

Introduction

Chemical Composition and Structural Properties

Melanostatin DM is a synthetic peptide with the sequence His-D-Arg-Ala-Trp-D-Phe-Lys (three-letter code) and a molecular formula of . Its molecular weight is 842 g/mol, and it features a conformationally restricted structure optimized for binding to melanocortin receptors. The inclusion of D-amino acids (e.g., D-Arg and D-Phe) enhances its stability against enzymatic degradation, a common challenge in peptide therapeutics .

Table 1: Molecular Properties of Melanostatin DM

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 842 g/mol |

| Sequence | His-D-Arg-Ala-Trp-D-Phe-Lys |

| CAS Number | Not publicly disclosed |

| Stability | Enhanced via D-amino acids |

Mechanism of Action: Targeting the α-MSH Pathway

Melanostatin DM exerts its effects by competitively inhibiting α-MSH binding to the melanocortin 1 receptor (MC1R) on melanocytes . This receptor activation normally triggers a cascade involving cyclic adenosine monophosphate (cAMP) upregulation, which stimulates tyrosinase—the rate-limiting enzyme in melanin synthesis. By blocking this interaction, Melanostatin DM reduces tyrosinase activity by approximately 60–70% in vitro, as demonstrated in B16 melanoma cell models .

Structural Insights from Analogues

Research into β-lactam peptide analogues of melanostatin has revealed that conformational rigidity is critical for receptor binding. For instance, a β-lactam-based analogue (PLG amide) stabilized in a type-II β-turn conformation exhibited moderate dopaminergic D2 receptor agonist activity, underscoring the importance of structural mimicry in peptide design . While this analogue differs functionally from Melanostatin DM, it highlights the broader principle of using constrained geometries to enhance biological activity.

Research Findings and Efficacy

In Vitro and Preclinical Studies

In B16 melanoma cells, Melanostatin DM reduced melanin synthesis by 45–55% at concentrations of 10–50 μM, with no observed cytotoxicity at these doses . Comparative studies with natural melanostatin (MIF-1), a tripeptide derived from oxytocin, revealed that Melanostatin DM exhibits greater specificity for MC1R. While MIF-1 modulates dopamine receptors and neuropeptide release, Melanostatin DM’s effects are localized to melanin pathways .

Table 2: Comparative Analysis of Melanostatin DM and Natural Melanostatin

| Parameter | Melanostatin DM | Natural Melanostatin (MIF-1) |

|---|---|---|

| Origin | Synthetic | Derived from oxytocin |

| Primary Target | MC1R | Dopamine receptors |

| Melanin Inhibition | 45–55% at 10–50 μM | 20–30% at similar doses |

| Biological Half-Life | ~4 hours (in vitro) | <1 hour |

Synergy with Cosmetic Formulations

Topical formulations of Melanostatin DM (0.1–0.5% w/v) have been tested in combination with antioxidants like vitamin C and ferulic acid. These combinations enhanced depigmentation efficacy by 15–20%, likely due to reduced oxidative stress in melanocytes .

Comparative Analysis with Related Compounds

Melanostatin DM vs. Melanotan

While Melanostatin DM inhibits α-MSH signaling, Melanotan (afamelanotide) is an α-MSH analogue that stimulates MC1R to induce tanning. Clinically, Melanotan is used for erythropoietic protoporphyria but carries risks of uncontrolled melanocyte proliferation . This functional antagonism highlights the duality of melanocortin receptor modulation.

Future Directions and Challenges

Ongoing research aims to optimize Melanostatin DM’s bioavailability through nanoparticle encapsulation and transdermal delivery systems. Additionally, structural derivatives incorporating non-natural amino acids are being explored to enhance receptor affinity. A critical hurdle remains the translation of in vitro efficacy to in vivo models, particularly addressing potential metabolic clearance in systemic circulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume